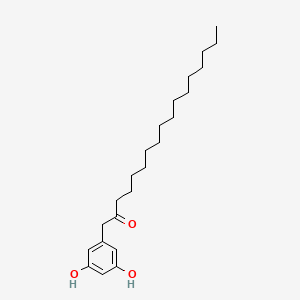
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is an organic compound belonging to the class of aromatic hydroxyketones. It is characterized by a heptadecanone backbone with a 3,5-dihydroxyphenyl group attached to the first carbon. This compound has a molecular formula of C23H38O3 and a molecular weight of 362.55 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- can be achieved through various methods. One common approach involves the condensation of heptadecanoyl chloride with hydroquinone dimethyl ether. This reaction typically requires the presence of a base such as potassium hydroxide and is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 1-(3,5-dihydroxyphenyl)-2-heptadecanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the preparation of benzoquinone natural product derivatives.
Mécanisme D'action
The mechanism of action of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups on the aromatic ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Hydroxyphenyl)-1-heptadecanone
- 1-(2,5-Dihydroxyphenyl)-1-heptadecanone
- 1-(3,4-Dihydroxyphenyl)-1-heptadecanone
- 1-(3,4,5-Trihydroxyphenyl)-1-heptadecanone
Uniqueness
2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities and applications compared to its analogs .
Propriétés
Numéro CAS |
170310-54-0 |
|---|---|
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-(3,5-dihydroxyphenyl)heptadecan-2-one |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)16-20-17-22(25)19-23(26)18-20/h17-19,25-26H,2-16H2,1H3 |
Clé InChI |
JJYLJNSNDWOJGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


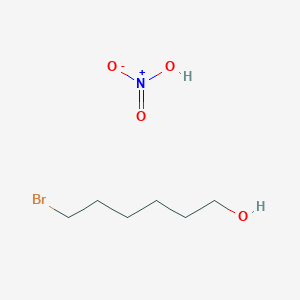
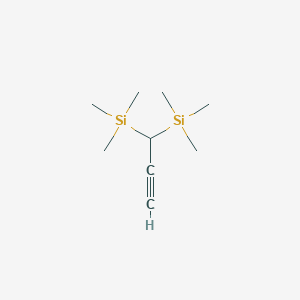
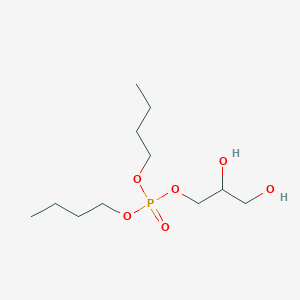

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
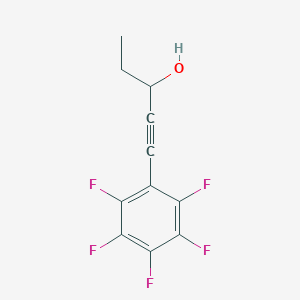
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
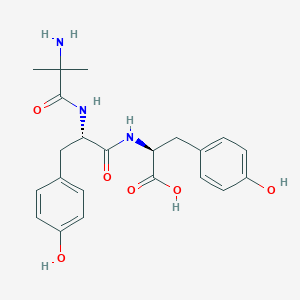
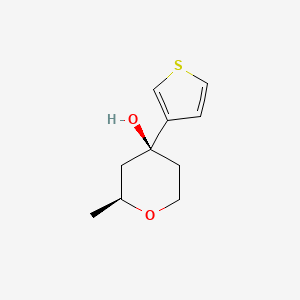
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
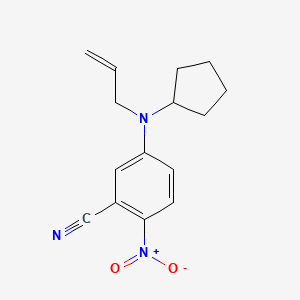
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
